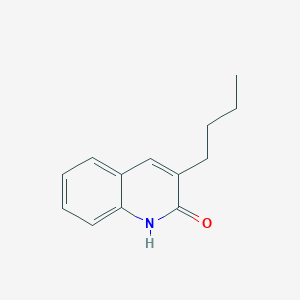

Butylhydroxyquinoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

647836-37-1 |

|---|---|

分子式 |

C13H15NO |

分子量 |

201.26 g/mol |

IUPAC名 |

3-butyl-1H-quinolin-2-one |

InChI |

InChI=1S/C13H15NO/c1-2-3-6-11-9-10-7-4-5-8-12(10)14-13(11)15/h4-5,7-9H,2-3,6H2,1H3,(H,14,15) |

InChIキー |

MCJGCCFJBOZDAN-UHFFFAOYSA-N |

正規SMILES |

CCCCC1=CC2=CC=CC=C2NC1=O |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis and Characterization of Tert-butylhydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butylhydroquinone (TBHQ), a synthetic aromatic organic compound with significant applications as an antioxidant in a variety of industries, including food and cosmetics. This document details common synthetic methodologies, extensive characterization protocols, and relevant mechanistic insights.

Synthesis of Tert-butylhydroquinone

The industrial synthesis of TBHQ is primarily achieved through the Friedel-Crafts alkylation of hydroquinone with a tert-butylating agent, such as tert-butanol or isobutylene. The reaction is typically catalyzed by a strong acid.

Synthesis via Alkylation of Hydroquinone with Tert-butanol

A prevalent method for synthesizing TBHQ involves the reaction of hydroquinone with tert-butanol in the presence of a phosphoric acid catalyst.[1][2]

Reaction Scheme:

Caption: Synthesis, Characterization, and Antioxidant Mechanism of TBHQ.

Caption: General Experimental Workflow for TBHQ Synthesis and Characterization.

References

An In-depth Technical Guide on the Core Mechanism of Action of TBHQ as an Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butylhydroquinone (TBHQ) is a synthetic aromatic organic compound with potent antioxidant properties, widely utilized as a preservative in foods, fats, and oils. Its efficacy in preventing oxidative degradation is attributed to a dual mechanism of action. Primarily, TBHQ acts as a direct free radical scavenger, donating a hydrogen atom to neutralize peroxyl radicals and terminate the autoxidation chain reactions in lipid-rich environments. Concurrently, at a cellular level, TBHQ indirectly exerts antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway upregulates the expression of a suite of cytoprotective genes, including antioxidant enzymes and detoxification proteins, thereby enhancing the cell's intrinsic defense mechanisms against oxidative stress. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Direct Antioxidant Mechanism: Free Radical Scavenging

The primary and most immediate antioxidant action of TBHQ is its ability to function as a chain-breaking free radical scavenger.[1] This mechanism is particularly effective in preventing the auto-oxidation of fats and oils, a process initiated by the formation of free radicals.

The chemical structure of TBHQ, a substituted hydroquinone, is central to its antioxidant activity. The presence of two hydroxyl (-OH) groups on the benzene ring allows for the donation of a hydrogen atom to a lipid peroxyl radical (ROO•), a key propagator in the lipid peroxidation chain.[1] This donation neutralizes the highly reactive peroxyl radical, converting it into a more stable hydroperoxide (ROOH) and forming a TBHQ radical.

The TBHQ radical is relatively stable due to resonance delocalization of the unpaired electron across the aromatic ring and steric hindrance provided by the bulky tert-butyl group. This stability prevents the TBHQ radical from initiating new oxidation chains, effectively breaking the cycle of lipid peroxidation.[1] Furthermore, TBHQ is effective at preventing the decomposition of hydroperoxides into more reactive radical species.[1]

The overall reaction can be summarized as: ROO• + TBHQ-OH → ROOH + TBHQ-O•

Indirect Antioxidant Mechanism: Activation of the Nrf2 Signaling Pathway

Beyond its direct scavenging activity, TBHQ provides cellular protection against oxidative stress by activating the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular redox homeostasis and induces the expression of a wide array of antioxidant and detoxification enzymes.

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] TBHQ, or its oxidized form tert-butyl-p-benzoquinone (TBQ), can react with specific cysteine residues on Keap1, notably Cys151, Cys273, and Cys288.[2][3][4] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 ubiquitination.

Consequently, newly synthesized Nrf2 bypasses degradation and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This binding initiates the transcription of numerous cytoprotective genes, including:

-

Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs)

-

Antioxidant Enzymes: Heme oxygenase-1 (HO-1), Catalase, Superoxide dismutase (SOD)

-

Glutathione Biosynthesis Enzymes: Glutamate-cysteine ligase (GCL)

The upregulation of these genes fortifies the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby providing a long-lasting antioxidant effect.

Visualization of the Nrf2 Activation Pathway by TBHQ

References

- 1. nbinno.com [nbinno.com]

- 2. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of the Multiple Sensor Mechanism of the Keap1-Nrf2 System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Tert-butylhydroquinone (TBHQ): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tert-butylhydroquinone (TBHQ) in a variety of common solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where TBHQ is utilized. This document details quantitative solubility data, experimental protocols for solubility determination, and visual representations of these methodologies.

Quantitative Solubility Data of TBHQ

The solubility of tert-butylhydroquinone is a critical parameter for its application in various formulations. TBHQ exhibits a range of solubilities depending on the solvent and temperature. Generally, it is sparingly soluble in water but shows good solubility in many organic solvents.

Solubility in Aqueous and Organic Solvents

The following table summarizes the quantitative solubility of TBHQ in several common solvents at specified temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Other Units |

| Water | 25 | < 1[1][2] | Practically insoluble[3][4] |

| Water | 30 | - | 2000 mg/L[5] |

| Water | 95 | 5[5] | - |

| Ethanol | 25 | 60[5] | Soluble[3][4] |

| Ethyl Acetate | 25 | 60[5] | Soluble[1] |

| Acetone | 25 | - | Soluble[1] |

| Propylene Glycol | 25 | 30[5] | - |

| DMSO | 25 | - | 60 mg/mL[6] |

Solubility in Oils and Fats

TBHQ is widely used as an antioxidant in fats and oils, where it demonstrates good solubility.

| Oil/Fat | Temperature (°C) | Solubility ( g/100 g Oil/Fat) |

| Lard | 50 | 5[5] |

| Cottonseed Oil | 25 | 10[5] |

| Corn Oil | 25 | 10[5] |

| Soybean Oil | 25 | 10[5] |

| Safflower Oil | 25 | 5[5] |

| Glyceryl Monooleate | 25 | 10[5] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The following sections detail the methodologies for the Shake-Flask Method, a widely accepted technique for determining the equilibrium solubility of a solid in a solvent, followed by various analytical methods for concentration measurement.

Shake-Flask Method for Equilibrium Solubility

The Shake-Flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound. The procedure involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

Tert-butylhydroquinone (TBHQ), crystalline powder

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge (optional)

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of TBHQ to a glass flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the flasks and place them in a shaking incubator set to the desired temperature. Agitate the flasks at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to perform preliminary studies to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved TBHQ remains constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle. To separate the saturated solution from the excess solid, one of the following methods can be used:

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. It is important to pre-saturate the filter by discarding the first few drops of the filtrate to avoid loss of the analyte due to adsorption onto the filter membrane.

-

Centrifugation: Alternatively, centrifuge the sample at a controlled temperature to pellet the undissolved solid. Carefully collect the supernatant for analysis.

-

-

Analysis: Determine the concentration of TBHQ in the clear, saturated solution using a suitable analytical method as described in the following sections.

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Methods for Concentration Determination

This is a classic and straightforward method suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Procedure:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Reweigh the dish with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solute but sufficient to evaporate the solvent.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the residue is the mass of the dissolved TBHQ. The solubility can then be calculated as grams of TBHQ per 100 g of solvent.

Figure 2: Workflow for Gravimetric Analysis of Solubility.

This method is suitable for compounds that absorb ultraviolet or visible light, such as TBHQ, due to its aromatic ring structure.

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of TBHQ in the solvent of interest and scan its absorbance across a range of UV wavelengths to identify the λmax.

-

Prepare Standard Solutions: Create a series of standard solutions of TBHQ of known concentrations in the same solvent.

-

Generate a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

Measure the Sample: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Determine Concentration: Measure the absorbance of the diluted sample at the λmax and use the calibration curve to determine the concentration of TBHQ in the diluted sample.

-

Calculate Solubility: Account for the dilution factor to calculate the concentration of TBHQ in the original saturated solution, which represents its solubility.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Procedure:

-

Method Development: Develop an HPLC method capable of separating TBHQ from any potential impurities. This involves selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., UV detector set at the λmax of TBHQ).

-

Prepare Standard Solutions: Prepare a series of standard solutions of TBHQ of known concentrations.

-

Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to create a calibration curve.

-

Analyze the Sample: Inject a known volume of the filtered saturated solution into the HPLC system.

-

Determine Concentration: Record the peak area of the TBHQ peak in the sample chromatogram and use the calibration curve to determine its concentration.

-

Calculate Solubility: The determined concentration represents the solubility of TBHQ in the solvent under the experimental conditions.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes, including formulation and purification. The following diagram illustrates a logical workflow for selecting a solvent for TBHQ based on solubility requirements.

Figure 3: Decision workflow for selecting a solvent for TBHQ.

References

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of Tert-butylhydroquinone (TBHQ)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butylhydroquinone (TBHQ) is a synthetic aromatic organic compound with potent antioxidant properties, widely utilized as a preservative in foods, fats, and oils.[1][2] Its efficacy stems from its chemical structure, specifically the phenolic hydroxyl groups, which enable it to function as a highly effective free radical scavenger.[1] This guide provides a detailed examination of the core chemical mechanisms by which TBHQ neutralizes free radicals, presents quantitative data on its antioxidant capacity, outlines standard experimental protocols for its evaluation, and explores its influence on cellular signaling pathways, particularly the Nrf2 antioxidant response pathway.

Core Free Radical Scavenging Mechanism

The primary antioxidant mechanism of TBHQ is that of a chain-breaking free radical scavenger.[1] Oxidation in biological and food systems often proceeds via free radical chain reactions, where highly reactive molecules with unpaired electrons, such as peroxyl radicals (ROO•), initiate a damaging cascade.[1] TBHQ effectively terminates these chains.

The mechanism is centered on the hydrogen-donating ability of its two phenolic hydroxyl (-OH) groups.[1][2]

-

Hydrogen Atom Transfer (HAT): TBHQ donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), neutralizing the radical and stopping it from propagating the oxidative chain.[1][3]

-

Formation of a Stabilized Semiquinone Radical: Upon donating a hydrogen atom, TBHQ is converted into a resonance-stabilized semiquinone radical. The bulky tert-butyl group provides steric hindrance, and the aromatic ring allows for the delocalization of the unpaired electron, making this radical relatively stable and unlikely to initiate new oxidation chains.[1]

-

Further Oxidation: The semiquinone radical can donate a second hydrogen atom to another free radical, resulting in the formation of a stable, non-radical product, tert-butyl-p-benzoquinone (TBQ).[4][5][6]

This two-step process allows a single molecule of TBHQ to neutralize two free radicals.

Quantitative Analysis of Antioxidant Activity

The efficacy of an antioxidant is quantified using various assays that measure its ability to scavenge specific free radicals. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the radicals in the assay. A lower IC₅₀ value indicates a higher antioxidant potency.[7]

| Assay | IC₅₀ / EC₅₀ of TBHQ (µg/mL) | Reference Compound | IC₅₀ / EC₅₀ of Ref. (µg/mL) | Source |

| DPPH | 22.20 | Propyl Gallate (PG) | 8.74 | [8][9] |

| DPPH | 68.4% inhibition at 100 µg/mL | - | - | [10] |

| ABTS | 33.34 | Propyl Gallate (PG) | 18.17 | [8] |

Note: IC₅₀/EC₅₀ values can vary between studies due to differences in experimental conditions.

Key Experimental Protocols

Standardized assays are crucial for comparing the antioxidant capacities of different compounds. The DPPH and ABTS assays are two of the most common methods used.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[3][11] The reduction of DPPH is observed as a color change from deep purple to yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[3][11][12]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[11][12] The solution should be protected from light and prepared fresh daily.[11]

-

Prepare a series of dilutions of the TBHQ sample in the same solvent.

-

A positive control, such as ascorbic acid or Trolox, should be prepared similarly.[11]

-

-

Reaction:

-

Incubation:

-

Measurement:

-

Calculation:

-

The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[3]

-

The IC₅₀ value is determined by plotting the % inhibition against the concentration of TBHQ.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[13] Antioxidants that can donate a hydrogen atom or an electron reduce the ABTS•+, causing decolorization, which is measured by the decrease in absorbance, typically at 734 nm.[13]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution.[14]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14][15] This forms the stable radical.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[13][15]

-

Prepare serial dilutions of the TBHQ sample and a standard (e.g., Trolox).

-

-

Reaction:

-

Add a small volume of the TBHQ sample (or standard) to a larger volume of the diluted ABTS•+ solution.

-

-

Incubation:

-

Incubate the mixture for a defined time (e.g., 6 minutes) at room temperature.[8]

-

-

Measurement:

-

Measure the absorbance at 734 nm.[13]

-

-

Calculation:

-

The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Influence on Cellular Signaling: The Nrf2-Keap1 Pathway

Beyond its direct scavenging activity, TBHQ is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[16][17][18]

Mechanism of Nrf2 Activation:

-

Basal State: Under normal conditions, Nrf2 is held in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[19][20]

-

TBHQ-Induced Activation: TBHQ, being an electrophile, is believed to react with specific cysteine residues on the Keap1 protein.[21] This modification changes Keap1's conformation, disrupting its ability to bind to Nrf2 and target it for degradation.[21][22]

-

Nrf2 Translocation and Gene Expression: The stabilized Nrf2 is then free to translocate into the nucleus.[16][19][21]

-

Antioxidant Response: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a battery of cytoprotective proteins, including phase II detoxification enzymes (e.g., NQO1) and antioxidant enzymes (e.g., heme oxygenase-1, HO-1).[16][20][23]

This Nrf2-mediated response provides a secondary, indirect, and more sustained antioxidant effect compared to direct radical scavenging.

Conclusion

Tert-butylhydroquinone employs a dual-action antioxidant strategy. Its primary mechanism is a direct, rapid, and efficient free radical scavenging process via hydrogen atom donation, effectively breaking oxidative chains. Concurrently, it activates the endogenous Nrf2 signaling pathway, leading to the upregulation of a wide array of protective genes. This comprehensive mechanism of action makes TBHQ a highly effective antioxidant and a valuable tool for research in oxidative stress and the development of cytoprotective therapeutic strategies.

References

- 1. nbinno.com [nbinno.com]

- 2. foodadditives.net [foodadditives.net]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. 898. Butylhydroquinone, tert- (TBHQ) (WHO Food Additives Series 40) [inchem.org]

- 5. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. acmeresearchlabs.in [acmeresearchlabs.in]

- 12. researchgate.net [researchgate.net]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 15. assaygenie.com [assaygenie.com]

- 16. TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. Tert-butylhydroquinone (tBHQ) protects hepatocytes against lipotoxicity via inducing autophagy independently of Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone and Sulforaphane Occurring Preferentially in Astrocytes Conditions Neurons against Oxidative Insult | Journal of Neuroscience [jneurosci.org]

- 21. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

- 23. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of Tert-butylhydroquinone (TBHQ)

This technical guide provides a comprehensive overview of the thermal stability of tert-butylhydroquinone (TBHQ), a widely used synthetic antioxidant. The document details its thermal decomposition profile, degradation products, and the analytical methodologies used for its assessment. Furthermore, it delves into the TBHQ-activated Nrf2 signaling pathway, a key mechanism in its biological activity.

Physicochemical Properties and Thermal Behavior

Tert-butylhydroquinone (C₁₀H₁₄O₂) is a white to light tan crystalline powder with a slight aromatic odor. It is valued for its high efficacy in preventing oxidative degradation in various products, including edible oils, fats, and pharmaceuticals.[1] The thermal stability of TBHQ is a critical parameter influencing its application and effectiveness, especially in processes involving elevated temperatures.

Thermal Decomposition Profile

The thermal stability of TBHQ has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss events. DSC measures the heat flow into or out of a sample as it is heated or cooled, indicating thermal transitions such as melting and decomposition.

Studies have shown that the thermal decomposition of TBHQ is influenced by the heating rate and the surrounding atmosphere. In general, mass loss begins at temperatures around 140°C.[2] Other studies have indicated decomposition starting at approximately 120°C, with total decomposition occurring at 210°C.

Table 1: Summary of Thermal Decomposition Data for TBHQ

| Parameter | Value | Analytical Method | Reference |

| Melting Point | 127-129 °C | Not Specified | [3] |

| Onset of Mass Loss (TGA) | ~140 °C | TGA | [2] |

| Decomposition Start (TGA/DSC) | ~120 °C | TGA/DSC | |

| Total Decomposition (TGA/DSC) | 210 °C | TGA/DSC |

Thermal Degradation Products

The primary and major oxidation product of TBHQ upon thermal stress, particularly at frying temperatures (175-185°C), is 2-tert-butyl-1,4-benzoquinone (TBBQ) .[1][4] The interconversion between TBHQ and TBBQ is a key aspect of its antioxidant activity. Other degradation products can include dimerized TBHQ and various free radical species.[1] Volatilization is also a significant pathway for the loss of TBHQ at elevated temperatures.[5]

Experimental Protocols for Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for the thermogravimetric analysis of TBHQ.

Objective: To determine the thermal stability and decomposition profile of TBHQ.

Apparatus:

-

Thermogravimetric Analyzer

-

Alumina or platinum crucibles

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the TBHQ sample into a TGA crucible.

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation during the initial heating phase.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Calculate the percentage of mass loss at different temperature ranges.

-

Experimental Workflow for TGA

Differential Scanning Calorimetry (DSC)

This protocol provides a general method for the DSC analysis of TBHQ.

Objective: To determine the melting point and other thermal transitions of TBHQ.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetically sealed pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the TBHQ sample into a DSC pan.

-

Encapsulation: Place a lid on the pan and seal it using a crimper. For volatile samples, hermetically sealed pans are recommended.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point (e.g., 200°C).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events.

-

Calculate the enthalpy of fusion (ΔH) for the melting transition.

-

Experimental Workflow for DSC

Analysis of Degradation Products by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of TBHQ and its primary degradation product, TBBQ.[6]

Objective: To quantify the amount of TBHQ and TBBQ in a sample after thermal stress.

Apparatus and Reagents:

-

HPLC system with a UV or fluorescence detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (glacial)

-

Deionized water

-

TBHQ and TBBQ analytical standards

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile, methanol, and 5% aqueous acetic acid (e.g., 20:20:60 v/v/v).[7]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection: Fluorescence detector with excitation at 293 nm and emission at 332 nm for TBHQ.[7] A UV detector can also be used.

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of TBHQ and TBBQ of known concentrations in the mobile phase.

-

Sample Preparation:

-

Dissolve the thermally treated sample in a suitable solvent (e.g., mobile phase or methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solution.

-

-

Quantification:

-

Identify the peaks for TBHQ and TBBQ in the sample chromatogram based on the retention times of the standards.

-

Quantify the concentration of each analyte using the calibration curve.

-

TBHQ and the Nrf2 Signaling Pathway

Beyond its role as a direct antioxidant, TBHQ is a well-known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[10][11] When cells are exposed to electrophiles or oxidative stress, such as that induced by TBHQ, Keap1 is modified, leading to the dissociation of Nrf2.[8] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes.[10] This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis.[9]

TBHQ-Nrf2 Signaling Pathway

Conclusion

This technical guide has provided a detailed examination of the thermal stability of tert-butylhydroquinone. The data presented in the tables, along with the detailed experimental protocols, offer a practical resource for researchers and professionals working with this antioxidant. The elucidation of the TBHQ-activated Nrf2 signaling pathway provides further insight into its mechanism of action beyond direct radical scavenging. A thorough understanding of TBHQ's thermal properties and biological activities is essential for its effective and safe use in various applications.

References

- 1. Method for Determination of TBHQ in Foods with GC-MS [spkx.net.cn]

- 2. researchgate.net [researchgate.net]

- 3. Tert-Butylhydroquinone | C10H14O2 | CID 16043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Losses of Tertiary Butylhydroquinone (TBHQ) and Its Effect on the Qualities of Palm Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification, Confirmation and Determination of Tert-Butylhydroquinone Degradation Products in Vegetable Oil [agris.fao.org]

- 7. mdpi.com [mdpi.com]

- 8. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]

- 9. Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Understanding the Antioxidant Activity of Tert-butylhydroquinone (TBHQ): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylhydroquinone (TBHQ) is a synthetic aromatic organic compound that is a type of phenol. It is a derivative of hydroquinone, substituted with a tert-butyl group. As a highly effective antioxidant, TBHQ is widely used in the food industry to prevent oxidative degradation of fats and oils, thereby extending the shelf life of various products.[1][2][3] Its utility also extends to cosmetics and pharmaceuticals. This guide provides a comprehensive technical overview of the antioxidant activity of TBHQ, focusing on its mechanisms of action, quantitative assessment of its efficacy, and the experimental protocols used for its evaluation.

Mechanisms of Antioxidant Action

TBHQ exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect antioxidant effects via the activation of cellular signaling pathways.

Direct Radical Scavenging

The primary and most direct antioxidant mechanism of TBHQ is its ability to act as a free radical scavenger. The phenolic hydroxyl groups in the TBHQ molecule can readily donate a hydrogen atom to unstable free radicals, neutralizing them and terminating the oxidative chain reactions that lead to the deterioration of organic molecules.[1] The resulting TBHQ radical is stabilized by resonance and the steric hindrance provided by the bulky tert-butyl group, which prevents it from initiating new radical chain reactions.

Indirect Antioxidant Effects: Nrf2 Pathway Activation

Beyond its direct scavenging activity, TBHQ is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. TBHQ, or its oxidized form tert-butyl-p-benzoquinone (TBBQ), can covalently modify specific cysteine residues on Keap1, with cysteine 151 (Cys151) being a key target.[4][5] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.

The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis and regeneration.[6][7][8] The upregulation of these phase II detoxification and antioxidant enzymes enhances the cell's overall capacity to counteract oxidative and electrophilic stress.

Quantitative Antioxidant Activity of TBHQ

The antioxidant efficacy of TBHQ has been quantified using various in vitro assays. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. A lower IC50/EC50 value indicates a higher antioxidant activity.

Below is a summary of reported EC50 values for TBHQ in comparison to other common antioxidants.

| Antioxidant Assay | TBHQ | Butylated Hydroxytoluene (BHT) | Propyl Gallate (PG) | Reference(s) |

| DPPH Radical Scavenging Assay | 22.20 µg/mL | Not Calculated (weak activity) | 8.74 µg/mL | [9] |

| ABTS Radical Scavenging Assay | 33.34 µg/mL | Weak Activity | 18.17 µg/mL | [9] |

Note: The antioxidant activity of a compound can vary depending on the specific assay conditions, solvent, and the nature of the radical source. The data presented here is for comparative purposes. Further research is needed to find a broader range of reported values for a more comprehensive comparison. No specific quantitative data in quercetin equivalents for the Cellular Antioxidant Activity (CAA) assay for TBHQ was found in the search results.

Detailed Experimental Protocols

This section provides detailed methodologies for three key assays used to evaluate the antioxidant activity of TBHQ.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

TBHQ standard and test samples

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of TBHQ in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.

-

Assay:

-

To a 96-well microplate, add 100 µL of the various concentrations of the sample or standard solutions to different wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol.

-

For the control, add 100 µL of the DPPH solution and 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Determination of IC50: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radical, which can be determined from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

TBHQ standard and test samples

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample and Standard Solutions: Prepare a stock solution of TBHQ in a suitable solvent (e.g., ethanol). From this stock, prepare a series of dilutions. Prepare similar dilutions for the positive control.

-

Assay:

-

To a 96-well microplate, add 10 µL of the various concentrations of the sample or standard solutions to different wells.

-

Add 190 µL of the working ABTS•+ solution to each well.

-

For the blank, add 10 µL of the solvent used for the samples.

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Radical Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (working ABTS•+ solution without sample).

-

A_sample is the absorbance of the sample with the working ABTS•+ solution.

-

-

Determination of IC50: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% scavenging of the ABTS•+ radical.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. The oxidation of DCFH-DA is induced by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

-

Human hepatocarcinoma (HepG2) cells or other suitable cell line

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum (FBS) and antibiotics

-

96-well black, clear-bottom tissue culture plates

-

DCFH-DA solution

-

AAPH solution

-

TBHQ test sample

-

Quercetin (as a standard)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and culture for 24 hours at 37°C in a 5% CO2 incubator.

-

Cell Treatment:

-

Remove the culture medium and wash the cells with HBSS.

-

Treat the cells with 100 µL of culture medium containing various concentrations of TBHQ or quercetin and 25 µM DCFH-DA.

-

Incubate for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Remove the treatment solution and wash the cells with HBSS.

-

Add 100 µL of 600 µM AAPH solution in HBSS to each well.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence versus time plot for each sample and control.

-

The CAA unit is calculated using the following formula:

Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

The antioxidant activity of TBHQ can be expressed as quercetin equivalents (QE) by comparing its CAA value to that of a quercetin standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow for assessing antioxidant activity.

Conclusion

Tert-butylhydroquinone is a potent antioxidant that operates through both direct radical scavenging and the modulation of cellular defense pathways. Its ability to activate the Nrf2 signaling pathway leads to the upregulation of a suite of protective genes, providing a robust defense against oxidative stress. The quantitative assessment of its antioxidant activity through assays like DPPH, ABTS, and CAA provides valuable data for its application in various industries. The detailed protocols and workflow diagrams presented in this guide offer a practical resource for researchers and professionals in the fields of drug development and food science for the evaluation and understanding of TBHQ's antioxidant properties. Further research to establish a more comprehensive quantitative profile of TBHQ across a wider range of assays and experimental conditions will continue to refine our understanding of its efficacy and potential applications.

References

- 1. welltchemicals.com [welltchemicals.com]

- 2. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ific.org [ific.org]

- 4. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of the Multiple Sensor Mechanism of the Keap1-Nrf2 System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bohrium.com [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. t-BHQ Provides Protection against Lead Neurotoxicity via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Dual Nature of a Potent Antioxidant: An In-depth Technical Guide on the Structure-Activity Relationship of Tert-Butylhydroquinone (TBHQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butylhydroquinone (TBHQ) is a synthetic phenolic antioxidant renowned for its high efficacy in preventing oxidative degradation in various products, particularly fats and oils. Beyond its role as a preservative, TBHQ has garnered significant interest in the scientific community for its potent cytoprotective effects, primarily mediated through the activation of the Keap1-Nrf2 signaling pathway. However, the biological activities of TBHQ are complex, with reports of both antioxidant and pro-oxidant effects, as well as dose-dependent cytotoxicity. Understanding the relationship between the chemical structure of TBHQ and its multifaceted biological activities is crucial for the rational design of novel therapeutic agents and for ensuring its safe application. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of TBHQ, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Phenolic compounds, both natural and synthetic, have been extensively investigated for their ability to counteract oxidative stress through various mechanisms, most notably by scavenging free radicals and upregulating endogenous antioxidant defense systems.

Tert-butylhydroquinone (2-tert-butylbenzene-1,4-diol), a derivative of hydroquinone, is a highly effective synthetic antioxidant.[1] Its lipophilicity, conferred by the tert-butyl group, enhances its solubility in fats and oils, making it a valuable preservative in the food industry.[2] The core of TBHQ's biological activity lies in its hydroquinone moiety, which can readily donate hydrogen atoms to neutralize free radicals, and its ability to modulate key cellular signaling pathways involved in the oxidative stress response.[3] This guide will delve into the intricate details of how the unique structural features of TBHQ govern its antioxidant efficacy, its interaction with cellular targets, and its potential for both beneficial and adverse effects.

Structure-Activity Relationship of TBHQ and its Analogs

The antioxidant and biological activities of TBHQ are intrinsically linked to its chemical structure, specifically the arrangement of the hydroxyl groups on the benzene ring and the nature of the alkyl substituent.

The Hydroquinone Moiety: The Engine of Antioxidant Activity

The primary mechanism by which TBHQ exerts its antioxidant effect is through the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby terminating the oxidative chain reaction.[3] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive and less likely to initiate new radical chain reactions.

The antioxidant activity of phenolic compounds is significantly influenced by the number and position of hydroxyl groups. In general, a greater number of hydroxyl groups correlates with higher antioxidant activity.[4] The para arrangement of the two hydroxyl groups in the hydroquinone structure of TBHQ is crucial for its potent radical scavenging ability.

The Tert-Butyl Group: A Key Modulator of Activity and Solubility

The presence of the bulky tert-butyl group at the ortho position to one of the hydroxyl groups significantly influences the properties of TBHQ in several ways:

-

Steric Hindrance: The tert-butyl group provides steric hindrance around the adjacent hydroxyl group, which can modulate its reactivity. While extreme steric hindrance can decrease antioxidant activity by impeding the approach of radicals, the moderate hindrance in TBHQ is thought to contribute to the stability of the resulting phenoxyl radical.

-

Increased Lipophilicity: The alkyl group enhances the solubility of TBHQ in non-polar environments, such as lipids and cell membranes. This is a critical factor for its effectiveness as a preservative in fats and oils and for its ability to interact with intracellular targets.

-

Electronic Effects: The electron-donating nature of the alkyl group can influence the O-H bond dissociation enthalpy (BDE), a key determinant of antioxidant activity. A lower BDE facilitates hydrogen atom donation.

Quantitative Analysis of Antioxidant and Cytotoxic Activities

The biological effects of TBHQ and its analogs have been quantified using a variety of in vitro assays. The following tables summarize key data from the literature, providing a comparative analysis of their antioxidant and cytotoxic potencies.

Table 1: Radical Scavenging Activity of TBHQ and Related Phenolic Compounds

| Compound | Assay | EC50 (µg/mL) | Reference |

| TBHQ | DPPH | 22.20 | [4] |

| ABTS | 33.34 | [4] | |

| Hydroquinone (HQ) | DPPH | 11.34 | [4] |

| ABTS | 21.81 | [4] | |

| Propyl Gallate (PG) | DPPH | 8.74 | [4] |

| ABTS | 18.17 | [4] | |

| Butylated Hydroxytoluene (BHT) | DPPH | > 48 | [4] |

| ABTS | > 48 | [4] | |

| MPBHQ * | DPPH | 7.93 | [4] |

| ABTS | 24.35 | [4] |

*MPBHQ: 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone), a novel tetraphenolic compound synthesized from hydroquinone.

Note: EC50 is the effective concentration required to scavenge 50% of the radicals. A lower EC50 value indicates higher antioxidant activity.

Table 2: Cytotoxicity of TBHQ and its Metabolite

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| TBHQ | U937 (Human Monocytic Leukemia) | Cell Viability | ~100 | [3] |

| TBQ * | U937 (Human Monocytic Leukemia) | Cell Viability | ~50 | [3] |

| TBHQ | A549 (Human Lung Carcinoma) | MTT | Varies with time | [7] |

| TBHQ | HUVEC (Human Umbilical Vein Endothelial Cells) | MTT | Varies with time | [7] |

*TBQ: tert-Butylquinone, a major oxidative metabolite of TBHQ.

Note: IC50 is the concentration that causes 50% inhibition of cell growth or viability. A lower IC50 value indicates higher cytotoxicity.

Modulation of Cellular Signaling Pathways

Beyond its direct radical scavenging activity, TBHQ exerts significant biological effects through the modulation of intracellular signaling pathways, most notably the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Pathway: The Master Regulator of Antioxidant Response

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8]

TBHQ is a potent activator of the Nrf2 pathway. It is believed to act as a pro-electrophile, being oxidized to the electrophilic tert-butylquinone (TBQ). TBQ can then covalently modify specific cysteine residues on Keap1, leading to a conformational change in the Keap1 protein.[9][10] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide range of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

The PI3K/AKT Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another important pathway that can be modulated by TBHQ. Activation of the PI3K/Akt pathway has been linked to the phosphorylation and subsequent activation of Nrf2, suggesting a potential crosstalk between these two pathways in mediating the cytoprotective effects of TBHQ.

Pro-oxidant and Cytotoxic Effects

Despite its well-established antioxidant properties, TBHQ can also exhibit pro-oxidant and cytotoxic activities, particularly at higher concentrations. This dual nature is a common characteristic of many phenolic antioxidants.

The pro-oxidant activity of TBHQ is thought to arise from the redox cycling of its hydroquinone and quinone forms, which can generate reactive oxygen species. The formation of the reactive metabolite, tert-butylquinone (TBQ), is a key event in both the Nrf2-activating and the cytotoxic effects of TBHQ.[3] At high concentrations, the accumulation of TBQ can lead to the depletion of cellular glutathione (GSH), increased oxidative stress, and ultimately, cell death through apoptosis or necrosis.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Test compounds (TBHQ and analogs) at various concentrations

-

Ascorbic acid or Trolox as a positive control

-

-

Procedure:

-

Prepare a series of dilutions of the test compounds and the positive control in methanol or ethanol.

-

In a 96-well microplate, add a specific volume of the test compound solution to each well.

-

Add an equal volume of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Ethanol or phosphate-buffered saline (PBS)

-

Test compounds at various concentrations

-

Trolox as a positive control

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the test compounds and the positive control.

-

In a 96-well microplate, add a small volume of the test compound solution to each well.

-

Add a larger volume of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated using a similar formula as in the DPPH assay.

-

The EC50 value is determined from the dose-response curve.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Reagents:

-

Cell culture medium

-

Cells of interest (e.g., HepG2, U937)

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Test compounds at various concentrations

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.

-

The IC50 value is determined from the dose-response curve.

-

Conclusion

The structure-activity relationship of tert-butylhydroquinone is a complex interplay of its hydroquinone core and the modulating influence of its tert-butyl substituent. While the hydroquinone moiety provides the fundamental radical scavenging ability, the tert-butyl group is critical for enhancing its lipophilicity and modulating its reactivity and metabolic fate. The dual nature of TBHQ, acting as both a potent antioxidant and a potential pro-oxidant and cytotoxic agent, is largely dependent on its concentration and the cellular redox environment. The activation of the Keap1-Nrf2 pathway by TBHQ and its metabolites represents a key mechanism for its cytoprotective effects. A thorough understanding of the SAR of TBHQ and its analogs is paramount for the development of novel, safer, and more effective antioxidant and cytoprotective agents for therapeutic applications. Further research focusing on the systematic modification of the TBHQ scaffold and the comprehensive evaluation of the resulting analogs in a battery of in vitro and in vivo models will be instrumental in unlocking the full therapeutic potential of this fascinating class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]

- 3. aminer.org [aminer.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of alkyl chain length on the antioxidant activity of alkylresorcinol homologues in bulk oils and oil-in-water emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijcea.org [ijcea.org]

- 8. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajol.info [ajol.info]

- 10. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]

The Toxicology Profile of tert-Butylhydroquinone (TBHQ): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylhydroquinone (TBHQ) is a synthetic aromatic organic compound widely used as an antioxidant in a variety of products, including foods, cosmetics, and pharmaceuticals.[1][2] Its primary function is to prevent oxidative degradation, thereby extending the shelf life of products containing fats and oils.[3] While recognized for its preservative properties, the toxicological profile of TBHQ is complex, exhibiting both protective and adverse effects that are highly dependent on dosage and exposure duration. This technical guide provides a comprehensive overview of the toxicology of TBHQ, with a focus on quantitative data, experimental methodologies, and key mechanistic pathways.

Chemical and Physical Properties

TBHQ is a white to light tan crystalline solid with a slight aromatic odor.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₄O₂ | [5] |

| Molar Mass | 166.22 g/mol | [5] |

| Melting Point | 127-129 °C | [1] |

| Boiling Point | 273 °C | [6] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and ethyl acetate. | [1] |

| IUPAC Name | 2-(1,1-dimethylethyl)-1,4-benzenediol | [1] |

| CAS Number | 1948-33-0 | [5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Following oral administration, TBHQ is readily absorbed, with studies in rats, dogs, and humans showing over 90% absorption.[7] It is distributed in the body, with a significant portion binding to macromolecules like serum albumin.[7]

The primary site of metabolism for TBHQ is the liver, where it undergoes oxidation to form tert-butyl-p-benzoquinone (TBBQ).[7] This initial step is followed by Phase II conjugation reactions, resulting in the formation of O-sulfate and glucuronide conjugates.[1] In rats, approximately 66% of a dose is excreted as the O-sulfate conjugate and less than 10% as the glucuronide.[1] Excretion is primarily through the urine and is typically complete within 3-4 days of a single dose.[1]

Acute and Sub-chronic Toxicity

The acute toxicity of TBHQ has been evaluated in several animal models. The median lethal dose (LD50) provides a measure of the acute toxicity of a substance.

| Species | Route | LD50 (mg/kg body weight) | Reference(s) |

| Rat | Oral | 700 - 1000 | [7] |

| Rat | Intraperitoneal | 300 - 400 | [7] |

| Mouse | Oral | 1000 | [8] |

Sub-chronic and chronic toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs), which are the highest dose at which no adverse effects are observed.

| Study Type | Species | NOAEL | Key Findings at Higher Doses | Reference(s) |

| 117-week feeding study | Dog | 37.5 mg/kg bw/day (equivalent to 1500 mg/kg in feed) | Hematological changes | [1] |

| 13-week study | Mouse | 870 mg/kg bw/day (equivalent to 5000 mg/kg in feed) | Decreased body weight gain, mucosal hyperplasia of the forestomach, inflammation of the nose and skin | [1] |

| 2-year carcinogenicity study | Rat | 5000 ppm in feed | No evidence of carcinogenic activity | [9][10] |

| 2-year carcinogenicity study | Mouse | 5000 ppm in feed | No evidence of carcinogenic activity | [9][10] |

The Acceptable Daily Intake (ADI) for TBHQ, established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), is 0-0.7 mg/kg of body weight.[7]

Mechanism of Action: The Nrf2-Keap1 Signaling Pathway

A central mechanism underlying both the protective and some of the toxic effects of TBHQ is its interaction with the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[11]

TBHQ, being an electrophile, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[11] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs)) and antioxidant proteins (e.g., heme oxygenase-1 (HO-1)).[11]

References

- 1. 898. Butylhydroquinone, tert- (TBHQ) (WHO Food Additives Series 40) [inchem.org]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. agc-chemicals.com [agc-chemicals.com]

- 4. criver.com [criver.com]

- 5. enamine.net [enamine.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. The Nrf2 Activator, tBHQ, Differentially Affects Early Events Following Stimulation of Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tert-Butylhydroquinone (TBHQ)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylhydroquinone (TBHQ) is a synthetic aromatic organic compound commonly used as an antioxidant preservative in a variety of products, including edible oils, fats, and cosmetics, to prevent oxidative degradation.[1] Regulatory agencies in many countries have set limits on the permissible levels of TBHQ in consumer products, necessitating accurate and reliable analytical methods for its quantification.[1] High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of TBHQ due to its high sensitivity, specificity, and reproducibility. This document provides a comprehensive overview of a reversed-phase HPLC (RP-HPLC) method for the quantification of TBHQ, including detailed protocols and comparative data.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. TBHQ, being a moderately polar compound, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase. Quantification is achieved by detecting the analyte using a UV or fluorescence detector as it elutes from the column. The peak area of TBHQ in the sample is proportional to its concentration, which is determined by comparison to a calibration curve generated from standard solutions of known concentrations.

Quantitative Data Summary

The following tables summarize various HPLC methods and their validation parameters for the quantification of TBHQ, providing a comparative overview for method selection and development.

Table 1: HPLC Method Parameters for TBHQ Quantification

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Chromatographic Mode | Reversed-Phase HPLC[1] | Reversed-Phase HPLC[2] | Reversed-Phase HPLC[3] | Normal-Phase HPLC[4][5] |

| Column | C18 | C18[2] | Inertsil ODS-SP (150 x 4.6 mm, 5 µm)[3] | C18[4][5] |

| Mobile Phase | 1% Acetic acid:Acetonitrile (3:2, v/v)[1] | Methanol:Acetonitrile:Water with 1% Acetic acid (1:1:3, v/v/v)[2] | Acetonitrile:Methanol:5% Acetic acid (20:20:60, v/v/v)[3] | Gradient: n-hexane with 5% ethyl acetate and n-hexane with 5% isopropanol[4][5] |

| Elution Mode | Isocratic[1] | Isocratic[2] | Isocratic[3] | Gradient[4][5] |

| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | Not Specified |

| Column Temperature | Not Specified | Not Specified | 40 °C[3] | 30 °C[4][5] |

| Detector | UV[1] | UV[2] | Fluorescence[3] | UV[4][5] |

| Detection Wavelength | Not Specified | 280 nm[2] | Excitation: 293 nm, Emission: 332 nm[3] | 280 nm[4][5] |

| Injection Volume | Not Specified | 10 µL[2] | 10 µL[3] | Not Specified |

Table 2: Method Validation Parameters for TBHQ Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 0.20 - 50.00 mg/L[1] | 1 - 300 mg/L[2] | 0.10 - 500.00 µg/mL[4][5] |

| Correlation Coefficient (R²) | 0.9999[1] | Not Specified | > 0.9999[4][5] |

| Limit of Detection (LOD) | 0.2 mg/L[1] | Not Specified | < 0.10 µg/mL[5] |

| Limit of Quantification (LOQ) | 0.5 mg/L[1] | Not Specified | < 0.30 µg/mL[5] |

| Recovery | 95% - 105%[1] | 96.45% - 100.10%[6] | 98.92% - 102.34% (in soybean oil)[5] |

Experimental Protocols

This section provides a detailed protocol for the quantification of TBHQ based on a common reversed-phase HPLC method.

Materials and Reagents

-

TBHQ standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Sample matrix (e.g., edible oil, cosmetic cream)

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

-

Volumetric flasks and pipettes

Preparation of Standard Solutions

-

Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of TBHQ standard and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution and make up to the mark with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 mg/L) by serial dilution of the stock standard solution with the mobile phase.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for an oil-based sample is provided below.

-

Accurately weigh approximately 5 g of the oil sample into a 50 mL centrifuge tube.

-

Add 20 mL of methanol or a methanol/acetonitrile (1:1, v/v) mixture.[2][6][7]

-

Vortex the mixture for 5 minutes to extract the TBHQ.

-

For improved extraction, sonicate the mixture for 15 minutes.[2][6][7]

-

Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.[2][6][7]

-

Carefully collect the supernatant (methanolic layer).

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

-

Instrument Setup:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration.

-

Sample Analysis: Inject the prepared sample extracts.

-

Data Analysis:

-

Integrate the peak corresponding to TBHQ.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of TBHQ in the sample extract from the calibration curve.

-

Calculate the final concentration of TBHQ in the original sample, taking into account the initial sample weight and dilution factors.

-

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of TBHQ.

Caption: Experimental workflow for TBHQ quantification by HPLC.

References

Application Notes & Protocols: Tert-butylhydroquinone (TBHQ) as a Polymer Stabilizer

APN-01: Utilizing Tert-butylhydroquinone (TBHQ) for Enhanced Polymer Stability

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the use of Tert-butylhydroquinone (TBHQ) as an effective antioxidant stabilizer in polymer research. This document covers the mechanism of action, applications, and key performance data, along with detailed experimental protocols.

Introduction to TBHQ in Polymer Science

Polymers are susceptible to degradation from various environmental factors, primarily oxidation, which can be initiated by heat, UV radiation, and mechanical stress. This degradation leads to a loss of mechanical properties, discoloration, and reduced service life. Tert-butylhydroquinone (TBHQ) is a synthetic aromatic organic compound that functions as a highly effective antioxidant.[1] It is widely used to inhibit polymer degradation by scavenging free radicals, thereby extending the material's integrity and performance.[2] Its high thermal stability and compatibility with a range of polymers make it a preferred choice in industrial and research applications, including in food packaging, biodegradable plastics, and pharmaceuticals.[2][3]

Mechanism of Action: Free Radical Scavenging

The primary role of TBHQ as a polymer stabilizer is to interrupt the auto-oxidation cycle. Polymer auto-oxidation is a free-radical chain reaction involving initiation, propagation, and termination steps. TBHQ intervenes by donating a hydrogen atom from its hydroxyl group to reactive peroxy radicals (ROO•) and alkyl radicals (R•). This process neutralizes the radicals, forming a stable polymer and a less reactive TBHQ radical, which does not readily participate in further oxidation reactions.[4][5] This mechanism, known as hydrogen atom transfer (HAT), is the principal pathway through which phenolic antioxidants like TBHQ protect polymers.[4][6]

Caption: Mechanism of polymer auto-oxidation and stabilization by TBHQ.

Quantitative Data on Performance

The effectiveness of an antioxidant is often related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates an easier hydrogen atom donation.[5] TBHQ exhibits a BDE value that is lower than the C-H bonds typically found in polymers, making it an effective radical scavenger.[4]

Table 1: Bond Dissociation Enthalpy (BDE) Comparison

| Compound | Bond | BDE (kJ/mol) | Reference |

|---|---|---|---|

| TBHQ | O-H | ~355-375 | [4] |

| Butylated hydroxytoluene (BHT) | O-H | ~340-360 | [5] |

| Polypropylene (PP) | C-H | ~394-406 | [4] |

| Polyethylene (PE) | C-H | ~400-410 |[4] |

The addition of TBHQ can influence the physical properties and biodegradability of polymers.